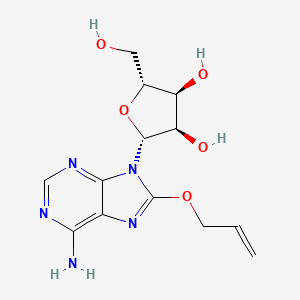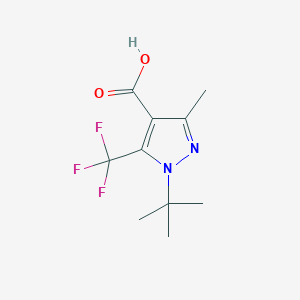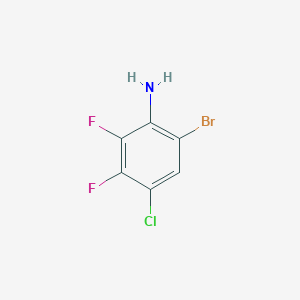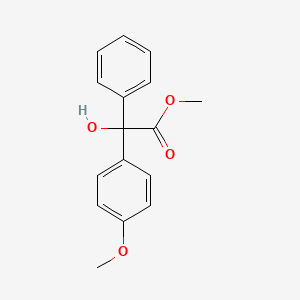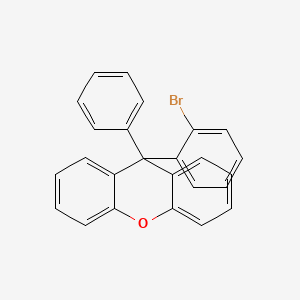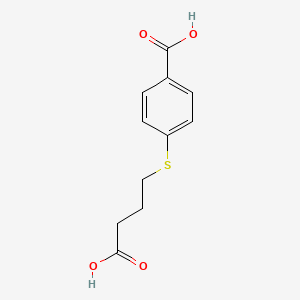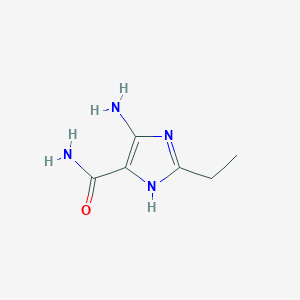![molecular formula C11H12N2O3 B12830201 6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)
6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Nitrophenyl)-2-oxa-6-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes a spiro[33]heptane core with a 4-nitrophenyl group and an oxa-azaspiro moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process may include the following steps:
Formation of the Spirocyclic Core: This can be achieved through cycloaddition reactions or ring-closing reactions involving appropriate precursors.
Introduction of the Nitrophenyl Group: This step often involves the use of nitrobenzene derivatives and coupling reactions to attach the nitrophenyl group to the spirocyclic core.
Industrial Production Methods
Industrial production of 6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane may involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality.
化学反応の分析
Types of Reactions
6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
科学的研究の応用
6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential biological activity.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and light-emitting devices.
作用機序
The mechanism of action of 6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules. The spirocyclic core provides a rigid framework that can enhance binding affinity to target proteins or enzymes, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2-Azaspiro[3.3]heptane: A similar spirocyclic compound with applications in medicinal chemistry as a bioisostere of piperidine.
Spiro[3.3]heptane-2,6-dicarboxylic Acid: Another spirocyclic compound used in the synthesis of optically active polyamides.
Uniqueness
6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for designing new drugs and materials with specific functional attributes.
特性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
6-(4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane |
InChI |
InChI=1S/C11H12N2O3/c14-13(15)10-3-1-9(2-4-10)12-5-11(6-12)7-16-8-11/h1-4H,5-8H2 |
InChIキー |
FBSMLDPSAVWKFM-UHFFFAOYSA-N |
正規SMILES |
C1C2(CN1C3=CC=C(C=C3)[N+](=O)[O-])COC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


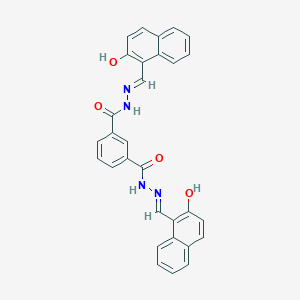

![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane](/img/structure/B12830142.png)

